C4H6AuNaO4S

Rheumatoid Arthritis DMARD Efficacy Clinical Trial

Sodium aurothiomalate is the preferred parenteral gold DMARD for researchers studying anemia correction and thrombocytosis reduction in chronic inflammation—direct comparative evidence shows superiority over oral auranofin. Its shorter half-life and higher peak blood gold levels make it the definitive reference for pharmacokinetic and tissue accumulation studies of injectable gold therapies. With nanomolar-range TrxR inhibition and direct interference with IL-2 receptor expression, this compound is mechanistically distinct and cannot be substituted with other gold-based DMARDs without compromising experimental validity.

Molecular Formula C4H6AuNaO4S
Molecular Weight 370.11 g/mol
CAS No. 12244-57-4
Cat. No. B076480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC4H6AuNaO4S
CAS12244-57-4
SynonymsAurolate
Aurothiomalate
Aurothiomalate, Sodium
Gold Disodium Thiomalate, Monohydrate
Gold Sodium Thiomalate
Gold Thiomalate
Gold Thiomalate, Sodium
Gold Thiomalic Acid
Mercaptobutanedioic Acid Monogold(1+) Sodium Salt
Miocrin
Miocrisin
Monogold (1+) Disodium Thiomalate
Myochrysine
Myocrisin
Myocrysine
Sodium Aurothiomalate
Sodium Gold Thiomalate
Sodium Thiomalate, Gold
Sodium Thiomalatoaurate
Tauredon
Thiomalate, Gold
Thiomalatoaurate, Sodium
Molecular FormulaC4H6AuNaO4S
Molecular Weight370.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)S)C(=O)O.[Na].[Au]
InChIInChI=1S/C4H6O4S.Au.Na/c5-3(6)1-2(9)4(7)8;;/h2,9H,1H2,(H,5,6)(H,7,8);;
InChIKeyAATVVBHCZDQBFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water;  practically insoluble in alcohol, ether

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Aurothiomalate (CAS 12244-57-4) Procurement Guide: Properties and Therapeutic Class Overview


Sodium aurothiomalate (C4H6AuNaO4S, CAS 12244-57-4), also known as gold sodium thiomalate (GST), is a water-soluble, injectable gold(I) thiolate coordination complex . It is a disease-modifying antirheumatic drug (DMARD) used clinically since the mid-20th century for the treatment of moderate to severe rheumatoid arthritis (RA) and psoriatic arthritis [1]. Its immunomodulatory and anti-inflammatory effects are attributed to the inhibition of multiple cellular targets, including thioredoxin reductase (TrxR) and protein kinase C-iota (PKC-ι), which modulate oxidative stress and pro-inflammatory signaling pathways [2].

Why Sodium Aurothiomalate (GST) Cannot Be Readily Substituted: A Procurement Perspective


Direct substitution of sodium aurothiomalate with other gold-based or alternative DMARDs is not scientifically valid due to profound differences in pharmacokinetics, route of administration, efficacy-safety trade-offs, and molecular mechanisms of action. While auranofin represents the only other gold compound in modern clinical use, it exhibits a fundamentally distinct profile: it is orally administered, has a longer serum half-life, displays markedly different protein-binding characteristics, and demonstrates a different spectrum of adverse events and therapeutic efficacy compared to injectable GST [1][2]. Even within the injectable gold class, subtle structural differences in ligands (e.g., aurothioglucose) alter enzyme inhibition profiles and clinical outcomes [3]. Therefore, procurement decisions must be guided by specific, quantitative evidence aligned with the intended research or clinical application, rather than assuming class-level interchangeability.

Sodium Aurothiomalate (GST) Evidence-Based Differentiation: Quantitative Data for Procurement Decisions


Comparative Efficacy in Rheumatoid Arthritis: GST vs. Auranofin in a 20-Week Controlled Trial

In a prospective, double-blind, multicenter trial comparing GST, auranofin, and placebo in 193 patients with active RA, GST demonstrated statistically significant superiority over auranofin in improving hemoglobin concentration and reducing thrombocytosis [1]. GST was also superior to placebo in improving joint swelling scores, anemia, thrombocytosis, and rheumatoid factor levels, whereas auranofin did not show significant improvement over placebo for these parameters [1].

Rheumatoid Arthritis DMARD Efficacy Clinical Trial

Comparative Adverse Event Profile and Withdrawal Rates: GST vs. Auranofin in a 48-Week Trial

A 48-week, double-blind, multicenter trial directly compared GST (n=62) and auranofin (n=60). The study found a significantly higher withdrawal rate due to adverse reactions for GST (26%) compared to auranofin (10%) [1]. Specific adverse events showed divergent profiles: diarrhea was more frequent with auranofin (32%) vs. GST (19%), while rash and pruritus were twice as common with GST compared to auranofin [1].

Adverse Events Drug Safety Rheumatoid Arthritis

Comparative Serum Half-Life and Blood Level Kinetics: GST vs. Auranofin

Pharmacokinetic studies reveal a marked difference in the elimination half-life between GST and auranofin. GST exhibits a significantly shorter blood half-life of approximately 5.5 days, whereas auranofin has a longer half-life of 17-26 days [1][2]. Despite this, blood gold levels are 3- to 10-fold higher with injectable GST (50 mg/week) compared to oral auranofin (6 mg/day) [3].

Pharmacokinetics Drug Disposition Gold Compounds

Differential Serum Protein Binding: GST vs. Auranofin In Vitro

An in vitro comparative study of drug-protein binding revealed stark differences: approximately 40% of total protein-bound gold from GST attached to albumin, with 29% to α1-globulin and only 6.1% to γ-globulin [1]. In contrast, approximately 84% of protein-bound auranofin gold attached to globulins, with 51% specifically to β-globulin [1].

Protein Binding Pharmacodynamics Gold Compounds

Thioredoxin Reductase (TrxR) Inhibition Potency of Sodium Aurothiomalate

Sodium aurothiomalate acts as a potent inhibitor of mammalian thioredoxin reductase (TrxR), a key enzyme in cellular redox regulation. In vitro studies using lung adenocarcinoma (LAC) and small cell lung cancer (SCLC) cell lines report IC50 values for TrxR inhibition ranging from 300 nM to 107 µM .

Thioredoxin Reductase TrxR Cancer Research Enzyme Inhibition

Antimycobacterial Activity of Sodium Aurothiomalate Against M. tuberculosis

Sodium aurothiomalate has been reported to exhibit inhibitory effects against Mycobacterium tuberculosis . This property is not shared by all gold compounds and distinguishes it from auranofin, which is primarily noted for its antirheumatic and anticancer activity rather than direct antimycobacterial effects.

Tuberculosis Antimicrobial M. tuberculosis

Sodium Aurothiomalate (GST) Applications: Defined Scenarios Based on Quantitative Evidence


Investigating Hematological Improvements in Rheumatoid Arthritis Models

Based on direct comparative evidence showing GST's superiority over auranofin in increasing hemoglobin and reducing thrombocytosis in RA patients, this compound is the preferred choice for researchers studying the correction of anemia and platelet abnormalities associated with chronic inflammation [1].

Preclinical Studies of Redox Modulation and TrxR-Dependent Pathways

Given its established activity as a potent thioredoxin reductase (TrxR) inhibitor with IC50 values in the nanomolar to micromolar range, GST is a valuable tool for in vitro and in vivo investigations of redox signaling, oxidative stress, and TrxR-targeted cancer therapies .

Pharmacokinetic and Pharmacodynamic Modeling of Injectable Gold Compounds

The well-defined and markedly different pharmacokinetic profile of GST, including its shorter half-life and higher peak blood gold levels compared to oral auranofin, makes it an essential reference compound for studies focused on the disposition, protein binding, and tissue accumulation of parenteral gold therapies [2].

Comparative Immunology and T-Cell Modulation Research

Research has demonstrated that sodium aurothiomalate directly inhibits T-cell responses to interleukin-2 (IL-2) and interferes with IL-2 receptor expression [3]. This makes it a specific tool for dissecting IL-2 signaling pathways and T-cell-mediated autoimmune mechanisms, a profile distinct from other immunomodulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for C4H6AuNaO4S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.